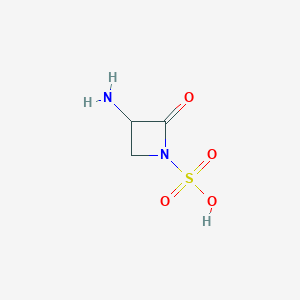

3-Amino-2-oxoazetidine-1-sulfonic acid

Description

3-Amino-2-oxoazetidine-1-sulfonic acid is a β-lactam derivative featuring a four-membered azetidine ring with a sulfonic acid group at position 1, an amino group at position 3, and a ketone at position 2. This compound is structurally related to monobactams, a class of antibiotics known for their resistance to β-lactamases. Its synthesis, as described by Floyd et al. (1982), involves the conversion of L-α-amino-β-hydroxy acids into hydroxamic esters, followed by cyclization to form the azetidine ring .

Properties

CAS No. |

78611-11-7 |

|---|---|

Molecular Formula |

C3H6N2O4S |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

3-amino-2-oxoazetidine-1-sulfonic acid |

InChI |

InChI=1S/C3H6N2O4S/c4-2-1-5(3(2)6)10(7,8)9/h2H,1,4H2,(H,7,8,9) |

InChI Key |

NSRVGDULUQOEBX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N1S(=O)(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Azetidine Sulfonic Acid Family

a. (2R,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

- Structure : Differs by a methyl substituent at position 2 and a ketone at position 4.

- Properties : Higher molecular weight (180.18 g/mol) and melting point (206–211°C) compared to the target compound. Its density (1.8 g/cm³) and LogP (-2.91) suggest high polarity and poor lipophilicity .

- Applications: Discontinued commercial availability () implies challenges in synthesis, stability, or efficacy. Potential use in β-lactam antibiotic research is inferred from structural similarity to monobactams.

b. (S)-3-Amino-2-oxoazetidine-1-sulfonic acid

- Structure: Enantiomer of the target compound, synthesized via stereospecific routes from L-α-amino-β-hydroxy acids .

Ethane Sulfonic Acid Derivatives with Heterocyclic Moieties

a. 2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic acid

- Structure : Features a benzothiazole ring instead of an azetidine, with an ethane sulfonic acid backbone.

- Properties : Larger molecular weight (284.30 g/mol) and aromaticity likely enhance π-π interactions but reduce solubility compared to azetidine derivatives .

- Applications : Benzothiazole moieties are common in kinase inhibitors and fluorescent probes, suggesting divergent uses from azetidine-based compounds.

Comparative Analysis of Physicochemical Properties

*Estimated LogP based on structural analogs.

- Benzothiazole derivatives exhibit markedly higher molecular weights, likely impacting bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-2-oxoazetidine-1-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as sulfonation of azetidine precursors or coupling reactions with sulfonic acid derivatives. For example, analogous sulfonic acid compounds (e.g., 2-((6-aminohexyl)amino)-2-iminoethane-1-sulfonic acid) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonic acid intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in azetidine formation.

- Purification : Ion-exchange chromatography is critical to isolate the sulfonic acid moiety from byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.